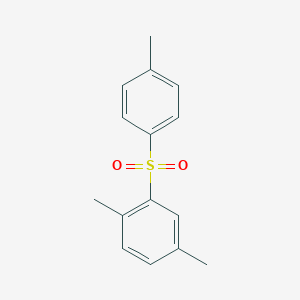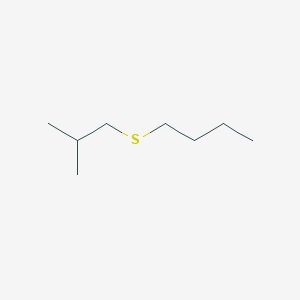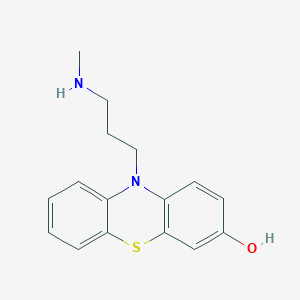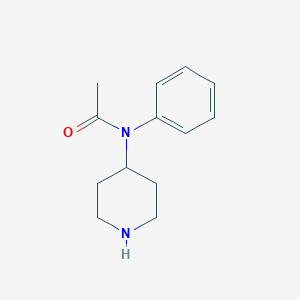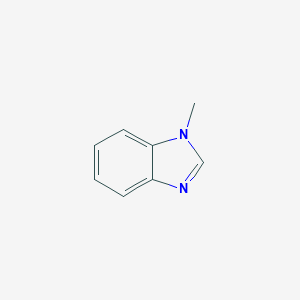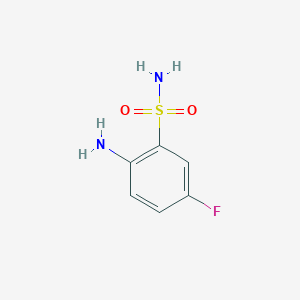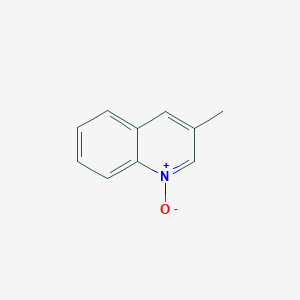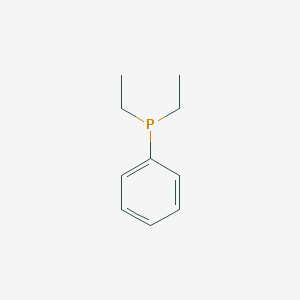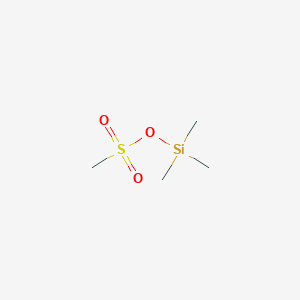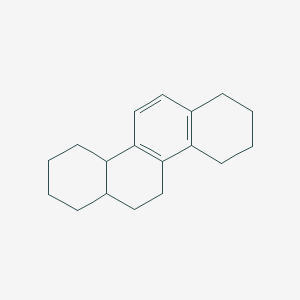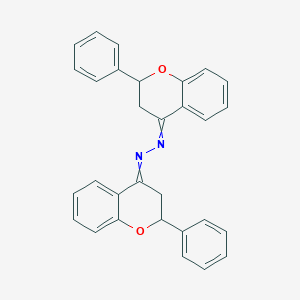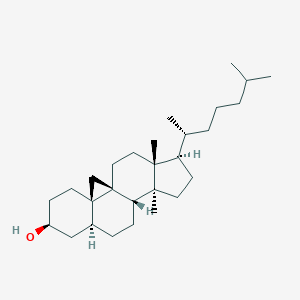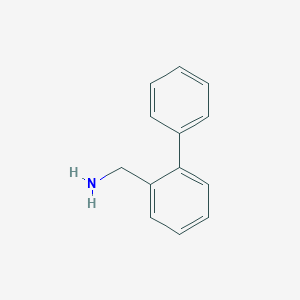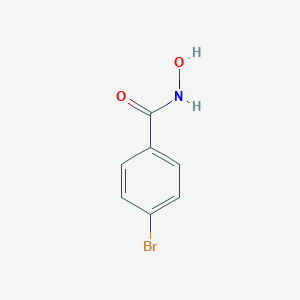![molecular formula C5H5N5 B167925 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene CAS No. 10179-83-6](/img/structure/B167925.png)
2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene, also known as PNT or pentazene, is a heterocyclic compound with a unique structure and interesting properties. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives is complex and varies depending on the specific compound and application. In medicinal chemistry, 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has been shown to inhibit various enzymes and proteins involved in cancer cell growth and viral replication. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In materials science, the unique structure of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives allows for the formation of stable and highly ordered materials with unique properties. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene-based materials have been shown to exhibit high thermal stability, mechanical strength, and electrical conductivity, making them attractive for various applications.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives are largely dependent on the specific compound and application. In medicinal chemistry, 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has been shown to exhibit anticancer, antiviral, and antibacterial properties, as well as potential drug delivery capabilities. However, the effects of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene on healthy cells and tissues are not well understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives in lab experiments include their unique structure, high reactivity, and potential for forming stable complexes with various drugs and molecules. However, the limitations of using 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene in lab experiments include its high cost, potential toxicity, and limited availability.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives. In medicinal chemistry, further investigation is needed to determine the potential of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene as a drug delivery system and to better understand its effects on healthy cells and tissues. In materials science, the development of novel 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene-based materials with unique properties is an active area of research. Additionally, the use of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene as a catalyst for various reactions is an area of potential future development.
Métodos De Síntesis
The synthesis of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene involves the reaction of 1,2,4,5-tetrazine with a cyclic diene, typically cyclopentadiene or norbornadiene. The reaction produces a highly strained and reactive intermediate, which can be further functionalized to yield various derivatives of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene. The synthesis of 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives has been optimized over the years, and several methods have been developed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has been extensively studied for its potential applications in medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene and its derivatives have been investigated for their anticancer, antiviral, and antibacterial properties. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has also been explored as a potential drug delivery system due to its ability to form stable complexes with various drugs.
In materials science, 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has been used as a building block for the synthesis of novel materials with unique properties. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene-based materials have been shown to exhibit high thermal stability, mechanical strength, and electrical conductivity. 2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene has also been studied as a potential catalyst for various reactions, including hydrogenation, oxidation, and carbon-carbon bond formation.
Propiedades
Número CAS |
10179-83-6 |
|---|---|
Nombre del producto |
2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene |
Fórmula molecular |
C5H5N5 |
Peso molecular |
135.13 g/mol |
Nombre IUPAC |
7-methyl-7aH-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H5N5/c1-3-4-5(7-2-6-3)9-10-8-4/h2,4H,1H3 |
Clave InChI |
ABCIAPZTASSPER-UHFFFAOYSA-N |
SMILES |
CC1=NC=NC2=NN=NC12 |
SMILES canónico |
CC1=NC=NC2=NN=NC12 |
Sinónimos |
v-Triazolo[4,5-d]pyrimidine, 7-methyl- (7CI,8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



